Enoximone - 77671-31-9

Enoximone

Catalog Number: EVT-267334
CAS Number: 77671-31-9
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Enoximone is a synthetic, organic compound belonging to the imidazole class. [] It functions as a selective inhibitor of phosphodiesterase III (PDE III), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). [, ] This selective inhibition of PDE III is the basis for its use in scientific research, particularly in cardiovascular studies. [, ]

Future Directions
  • Investigating Therapeutic Potential in Other Diseases: Given its effects on various physiological processes, exploring its potential in diseases beyond cardiovascular conditions, such as asthma, could be promising. [, ]
Synthesis Analysis

The synthesis of enoximone involves several chemical reactions that typically include the formation of imidazole derivatives and the introduction of specific functional groups. A common method described in patents includes:

  1. Starting Materials: The synthesis begins with 4-methyl-5-(4-methylthio)benzoyl chloride and a suitable imidazole precursor.
  2. Reaction Conditions: The reaction is generally conducted in an organic solvent under controlled temperatures, often requiring a base to facilitate the formation of the imidazole ring.
  3. Purification: Post-reaction, enoximone is purified through crystallization or chromatography techniques to obtain a high-purity product suitable for pharmaceutical applications .
Molecular Structure Analysis

Enoximone's molecular structure features:

  • Imidazole Ring: A five-membered ring contributing to its pharmacological activity.
  • Thioether Group: Enhances lipophilicity and biological activity.
  • Carbonyl Functionality: Plays a crucial role in enzyme binding.

The three-dimensional structure can be represented using various structural visualization tools, revealing its spatial conformation essential for phosphodiesterase binding. Key structural data include:

  • Rotatable Bonds: 3
  • Polar Surface Area: 58.2 Ų
  • Hydrogen Bond Acceptors/Donors: 2 each .
Chemical Reactions Analysis

Enoximone primarily participates in reactions involving phosphodiesterase inhibition:

  1. Phosphodiesterase Inhibition: Enoximone inhibits phosphodiesterase type III, preventing the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to increased intracellular levels of these second messengers.
  2. Vasodilatory Effects: The increase in cAMP levels results in smooth muscle relaxation and vasodilation, contributing to its therapeutic effects in heart failure .
Mechanism of Action

The mechanism of action of enoximone is primarily through the selective inhibition of phosphodiesterase type III, which leads to:

  • Increased cAMP Levels: By inhibiting the degradation of cAMP, enoximone enhances its signaling pathways that promote cardiac contractility and vascular relaxation.
  • Positive Inotropic Effect: This results in increased force of contraction in cardiac muscle, improving cardiac output without significantly increasing myocardial oxygen demand .
  • Vasodilation: Enhanced nitric oxide release due to elevated cGMP levels further contributes to vasodilation .
Physical and Chemical Properties Analysis

Enoximone exhibits several notable physical and chemical properties:

  • State: Solid at room temperature.
  • Melting Point: Approximately 256 °C .
  • Solubility: Water solubility is low (0.0682 mg/mL), indicating limited bioavailability when administered orally.
  • LogP (Partition Coefficient): Approximately 1.97, suggesting moderate lipophilicity which aids in membrane permeability .
Applications

Enoximone has been investigated for various applications beyond congestive heart failure:

  1. Cardiovascular Therapy: Used primarily for managing acute decompensated heart failure due to its positive inotropic effects.
  2. Investigational Uses: Research has explored its potential benefits in conditions like pulmonary hypertension and other diseases where phosphodiesterase inhibition may be advantageous .
  3. Novel Formulations: Recent studies have focused on improving delivery methods, such as aerosol formulations that enhance lung deposition for respiratory conditions .
Historical Context of PDE3 Inhibitors in Pharmacotherapy

Phosphodiesterase 3 (PDE3) inhibitors emerged in the late 20th century as innovative agents targeting cyclic nucleotide signaling. These compounds inhibit hydrolysis of cyclic adenosine monophosphate (cAMP), enhancing intracellular cAMP availability—a key secondary messenger governing cardiac contractility and vascular tone. Early PDE3 inhibitors like milrinone and amrinone paved the way for enoximone (synthesized in 1984), which distinguished itself through orally bioavailable formulations (50% bioavailability) and selective PDE3 inhibition (IC₅₀: 5.9 μM for PDE3 vs. 21.1 μM for PDE4) [1] [6]. Unlike digitalis glycosides, PDE3 inhibitors offered a cAMP-dependent inotropic mechanism independent of β-adrenergic receptors, making them valuable for heart failure patients with downregulated adrenergic pathways [3].

Table 1: Key PDE3 Inhibitors in Cardiovascular Therapy

CompoundPDE3 IC₅₀ (μM)Primary ActionsClinical Adoption
Enoximone5.9Inotropy, VasodilationModerate (EU/Asia)
Milrinone0.3–0.5VasodilationWidely adopted (Global)
Amrinone3.6InotropyLimited (Toxicity concerns)

Evolution of Enoximone’s Application: From Heart Failure to Novel Indications

A. Heart Failure Management

Initial studies positioned enoximone as a promising agent for acute decompensated heart failure:

  • Intravenous enoximone (1–2 mg/kg) increased cardiac index by 23–83% and reduced pulmonary capillary wedge pressure by 19–59% within 30 minutes, outperforming dobutamine in hemodynamic stabilization [2] [3].
  • Oral maintenance therapy (1.4 mg/kg every 8 hours) improved maximal oxygen uptake (VO₂ max) for up to 52 weeks in ischemic cardiomyopathy patients, suggesting sustained functional benefits [2].

However, the Enoximone Multicenter Trial (1990) revealed limitations: No symptom or exercise duration improvement versus placebo after 4 months, with higher mortality (10 vs. 3 deaths, p<0.05) in chronic heart failure cohorts [7]. This dichotomy—acute efficacy vs. chronic risk—curtailed enoximone’s role to short-term bridge therapy in refractory heart failure.

B. Emerging Pulmonary Applications

Recent research uncovered enoximone’s anti-inflammatory and bronchodilatory properties:

  • In murine models of house dust mite (HDM)-induced asthma, intratracheal enoximone (25 μg) reduced eosinophil infiltration by 6-fold and suppressed IL-5/IL-13-producing T-cells [4].
  • A neonatal case study demonstrated rapid reversal of persistent pulmonary hypertension (PPHN) using intravenous enoximone (3 mg/kg bolus + 23 μg/kg/min infusion), stabilizing oxygenation during transport for inhaled nitric oxide therapy [9].

Table 2: Evolution of Enoximone’s Clinical Applications

EraPrimary IndicationKey FindingsCurrent Status
1980s–1990sAcute heart failure↑ Cardiac index, ↓ filling pressuresLimited to acute stabilization
2000s–PresentRefractory right ventricular failureSynergy with β-blockers/esmololNiche use in cardiogenic shock
2010s–PresentAllergic airway disease↓ Eosinophil CD11b expression, ↓ IL-33 responsePreclinical/translational research

Theoretical Frameworks Underlying Enoximone’s Dual Inotropic and Vasodilatory Effects

A. cAMP-Centric Mechanism

Enoximone’s effects stem from tissue-specific cAMP modulation:

  • Cardiomyocytes: PDE3 inhibition elevates cAMP, activating protein kinase A (PKA) and enhancing calcium influx during systole. This boosts contractility without increasing oxygen consumption—a key advantage over catecholamines [3] [6].
  • Vascular Smooth Muscle: cAMP accumulation reduces cytosolic calcium, inducing vasodilation. Systemic vascular resistance decreases by 28–49%, lowering cardiac afterload [3].

B. Anti-Inflammatory Modulation

Beyond hemodynamics, enoximone disrupts leukocyte-endothelial interactions:

  • Suppresses CD11b integrin expression on eosinophils, impairing adhesion and transmigration into airways [4].
  • Downregulates TNF-α and Th2 cytokines (IL-5, IL-13) in PDE3A/B knockout mice, confirming PDE3’s role in inflammatory signaling [4].

C. Efficiency of Cardiac Work

Enoximone optimizes myocardial energetics:

  • In failing hearts, it increases stroke work index (17–88%) while variably affecting myocardial oxygen consumption (-18% to +33%). This improves mechanical efficiency (work output per oxygen consumed) by decoupling contractility from energy demand [3].

Table 3: Tissue-Specific Mechanisms of Enoximone

Target TissuePrimary EffectMolecular PathwayFunctional Outcome
Cardiac Myocyte↑ ContractilitycAMP → PKA → Ca²⁺ fluxPositive inotropy
Vascular SMVasodilationcAMP → Ca²⁺ sequestrationAfterload reduction
Eosinophils↓ Adhesion↓ CD11b expressionAnti-inflammatory

Properties

CAS Number

77671-31-9

Product Name

Enoximone

IUPAC Name

4-methyl-5-(4-methylsulfanylbenzoyl)-1,3-dihydroimidazol-2-one

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

InChI

InChI=1S/C12H12N2O2S/c1-7-10(14-12(16)13-7)11(15)8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H2,13,14,16)

InChI Key

ZJKNESGOIKRXQY-UHFFFAOYSA-N

SMILES

CC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)SC

Solubility

6.82e-02 g/L

Synonyms

Enoximone; Perfan; Fenoximone; MDL-17043; Enoximonum [Latin]; MDL 19438; MDL-17,043; MDL-17043; MDL-19,438; MDL17,043; MDL17043; MDL19,438; Myogen Brand of Enoximone; Perfan;

Canonical SMILES

CC1=C(NC(=O)N1)C(=O)C2=CC=C(C=C2)SC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.